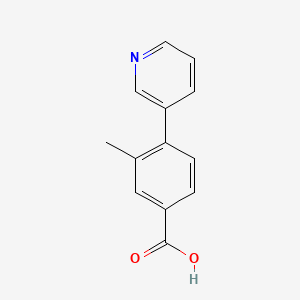

3-Methyl-4-(pyridin-3-yl)benzoic acid

Description

General Significance of Heterocyclic Carboxylic Acids in Chemical Research

Heterocyclic carboxylic acids are cornerstone building blocks in the synthesis of more complex molecules. Their dual functionality—a heterocyclic ring system and a carboxylic acid group—allows for a variety of chemical transformations. The heterocyclic portion can influence the molecule's electronic properties, solubility, and its ability to coordinate with metal ions. The carboxylic acid group, on the other hand, serves as a versatile handle for forming amides, esters, and other derivatives, and can participate in hydrogen bonding, a key interaction in molecular recognition and self-assembly processes. These characteristics make heterocyclic carboxylic acids vital in the development of pharmaceuticals, agrochemicals, and advanced materials.

Structural Context and Nomenclature of 3-Methyl-4-(pyridin-3-yl)benzoic Acid

The compound at the heart of this article is This compound . Its name systematically describes its structure. The parent structure is benzoic acid. A methyl group (-CH₃) is attached to the third carbon atom of the benzene (B151609) ring, and a pyridin-3-yl group (a pyridine (B92270) ring connected at its third position) is attached to the fourth carbon atom of the benzene ring.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)C2=CN=CC=C2 |

| InChI Key | InChIKey=VPKFMKJPFVMXQN-UHFFFAOYSA-N |

Overview of Related Aryl-Pyridyl-Carboxylic Acid Architectures in Academic Literature

The broader family of aryl-pyridyl-carboxylic acids has been the subject of considerable research. These molecules are often explored for their potential in medicinal chemistry and materials science. For instance, variations in the substitution pattern on both the benzoic acid and pyridine rings can significantly impact biological activity.

A related compound, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid , is an intermediate in the synthesis of certain pharmaceutical agents. sigmaaldrich.commdpi.com This highlights the role of pyridyl-benzoic acid scaffolds in drug discovery. Another similar molecule is 3-methyl-4-(pyridin-4-yl)benzoic acid , which differs by the attachment point on the pyridine ring. sigmaaldrich.com

The synthesis of such biaryl compounds is often achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a particularly powerful and widely used method for creating the crucial carbon-carbon bond between the two aromatic rings. libretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. libretexts.org

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

3-methyl-4-pyridin-3-ylbenzoic acid |

InChI |

InChI=1S/C13H11NO2/c1-9-7-10(13(15)16)4-5-12(9)11-3-2-6-14-8-11/h2-8H,1H3,(H,15,16) |

InChI Key |

OWLJWGRVXWSCOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Methyl 4 Pyridin 3 Yl Benzoic Acid Derivatives

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. For 3-methyl-4-(pyridin-3-yl)benzoic acid, the most logical retrosynthetic disconnection is the C-C bond between the benzoic acid moiety and the pyridine (B92270) ring. This bond is a prime candidate for disconnection because numerous reliable methods exist for its formation.

This disconnection reveals two primary sets of precursor molecules:

Path A: A 4-substituted-3-methylbenzoic acid derivative and a 3-substituted pyridine. For instance, coupling 4-bromo-3-methylbenzoic acid with pyridine-3-boronic acid.

Path B: A 3-substituted-pyridine and a 4-substituted-2-methylphenylboronic acid derivative. An example would be the reaction of 3-bromopyridine (B30812) with (4-carboxy-2-methylphenyl)boronic acid.

The choice between these pathways often depends on the commercial availability, stability, and reactivity of the specific precursors. Both approaches identify a halogenated aromatic compound and an organometallic aromatic compound as the key precursors, setting the stage for a cross-coupling reaction.

Carbon-Carbon Bond Forming Reactions for Biaryl Linkage

The construction of the biaryl linkage in this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds. wikipedia.org It involves the reaction of an organoboron compound (like a boronic acid or boronate ester) with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org A base is required to activate the organoboron species for transmetalation. organic-chemistry.org

A typical Suzuki-Miyaura synthesis of this compound would involve:

Reactants: 4-Bromo-3-methylbenzoic acid and pyridine-3-boronic acid.

Catalyst: A palladium source such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., PPh₃, SPhos). libretexts.org

Base: An inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄). wikipedia.org

Solvent: A solvent system such as a mixture of toluene (B28343) and water, or dioxane and water. wikipedia.org

The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.org This method is highly valued for the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

Negishi Coupling: The Negishi coupling is another effective palladium-catalyzed reaction that couples an organozinc compound with an organohalide. wikipedia.orgorganic-chemistry.org It offers a broad scope and high functional group tolerance. wikipedia.org For synthesizing pyridyl-containing biaryls, Negishi coupling is a valuable alternative, especially when the corresponding organoboron reagents are unstable or difficult to prepare. orgsyn.orgorganic-chemistry.org

A representative Negishi synthesis could involve:

Reactants: 3-Pyridylzinc halide (e.g., 3-pyridylzinc bromide) and 4-iodo-3-methylbenzoic acid.

Catalyst: A palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly used. researchgate.net

Solvent: Anhydrous solvents like tetrahydrofuran (B95107) (THF) are typically employed.

The organozinc reagent can be prepared in situ or as a stable solid. organic-chemistry.org The Negishi reaction proceeds through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination as the Suzuki coupling. wikipedia.org This method has been successfully applied to synthesize various bipyridine and other heteroaromatic systems. orgsyn.orgnih.gov

While Suzuki-Miyaura and Negishi couplings are the most prominent strategies for this type of transformation, other methods exist. The Stille coupling, which uses organotin reagents, can also form biaryl bonds. However, the high toxicity of organotin compounds often makes it a less desirable choice compared to the Suzuki reaction. libretexts.org Other advanced C-H activation methodologies could also be envisioned but are less commonly reported for the direct synthesis of this specific target molecule.

Functional Group Interconversions and Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further derivatization, commonly through esterification and amidation reactions. These transformations are crucial for modulating the compound's physicochemical properties and for building more complex molecules.

Esterification is the process of converting a carboxylic acid into an ester. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. uomustansiriyah.edu.iqresearchgate.net

To synthesize an ester derivative, such as methyl 3-methyl-4-(pyridin-3-yl)benzoate, the following conditions would be typical:

Reactants: this compound and an excess of an alcohol (e.g., methanol).

Catalyst: A catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. uomustansiriyah.edu.iq

Conditions: The reaction mixture is typically heated to reflux to drive the equilibrium towards the ester product. tcu.eduyoutube.com

The reaction is an equilibrium process, and using a large excess of the alcohol or removing the water formed during the reaction can increase the yield. tcu.edu Alternatively, solid acid catalysts, such as zirconium/titanium oxides, have been developed for milder and more environmentally friendly esterifications. mdpi.com

Amidation involves forming an amide bond between the carboxylic acid and an amine. This is a key reaction in the synthesis of many pharmaceuticals. google.com Direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is usually activated first.

Common strategies for the amidation of this compound include:

Via an Acyl Chloride: The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine to form the amide. google.com

Using Coupling Reagents: A wide variety of coupling reagents can facilitate the direct condensation of a carboxylic acid and an amine under milder conditions. Reagents like titanium tetrachloride (TiCl₄) or titanium tetrafluoride (TiF₄) have been shown to be effective for the amidation of benzoic acids with various amines, including anilines and aliphatic amines. nih.govrsc.org This approach avoids the need to isolate the harsh acyl chloride intermediate.

These reactions provide access to a diverse library of amide derivatives, enabling extensive structure-activity relationship studies.

Formation of Hydrazone Derivatives

The synthesis of hydrazone derivatives from this compound typically proceeds through a two-step sequence. The initial step involves the conversion of the carboxylic acid group into a more reactive intermediate, the corresponding acid hydrazide (3-methyl-4-(pyridin-3-yl)benzohydrazide). This transformation is commonly achieved by first esterifying the benzoic acid, for instance, to its methyl or ethyl ester, followed by treatment with hydrazine (B178648) hydrate. researchgate.netnih.gov

Once the acid hydrazide is obtained, the formation of hydrazones is accomplished through its condensation reaction with a diverse range of aldehydes and ketones. researchgate.net This reaction is generally carried out by refluxing the acid hydrazide and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or 1,4-dioxane. researchgate.netnih.gov Often, a catalytic amount of acid, like acetic acid, is added to facilitate the condensation. researchgate.net The resulting hydrazone product typically precipitates from the reaction mixture upon cooling or after pouring into an ice-water mixture and can be purified by recrystallization. researchgate.netnih.gov

This methodology allows for the introduction of a wide variety of substituents into the final molecule, depending on the structure of the aldehyde or ketone used. The general scheme for this synthesis is presented below.

General Reaction Scheme:

Acid Hydrazide Formation: this compound is converted to 3-methyl-4-(pyridin-3-yl)benzohydrazide.

Hydrazone Synthesis: The resulting benzohydrazide (B10538) is reacted with an appropriate aldehyde (R-CHO) or ketone (R-CO-R') to yield the target hydrazone derivative.

The versatility of this reaction is highlighted by the wide range of carbonyl compounds that can be employed, as shown in studies on analogous structures.

| Reactant (Aldehyde/Ketone) | Reaction Conditions | Resulting Hydrazone Moiety | Reference |

|---|---|---|---|

| Benzaldehyde | Reflux in 1,4-dioxane, 6h | -NH-N=CH-Ph | nih.gov |

| p-Chlorobenzaldehyde | Reflux in 1,4-dioxane, 6h | -NH-N=CH-(p-Cl-Ph) | nih.gov |

| Salicylaldehyde | Reflux in 1,4-dioxane, 3h | -NH-N=CH-(o-OH-Ph) | nih.gov |

| Isatin | Reflux in ethanol with acetic acid, 8h | Derivative of 2-oxoindoline | researchgate.net |

| Various substituted phenylhydrazines (reacting with a formyl group) | Reflux in anhydrous ethanol, 8h | -C=N-NH-Ar | mdpi.comsemanticscholar.org |

Transformations of the Pyridine Ring and its Substituents

The pyridine ring within the this compound structure is a key site for further chemical modification. As an aromatic heterocycle, its reactivity is distinct from the attached benzene (B151609) ring. The nitrogen atom in the pyridine ring has an electron-withdrawing effect (-I effect), which deactivates the ring towards electrophilic substitution and favors substitution at the C-3 position. nih.gov Conversely, this electronic characteristic makes the pyridine ring more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions relative to the ring nitrogen. nih.gov

Specific transformations can be envisioned for this scaffold:

N-Alkylation/N-Oxidation: The basic nitrogen of the pyridine ring can readily react with alkyl halides in a Menshutkin reaction to form quaternary pyridinium (B92312) salts or with oxidizing agents to form the corresponding N-oxide. nih.gov

Electrophilic Substitution: While challenging due to the ring's deactivation, electrophilic substitution (e.g., nitration, halogenation) would be expected to occur at the positions meta to the nitrogen atom (C-3 and C-5 of the pyridine ring). However, given the substitution at the 3-position, further electrophilic attack would likely be directed to the C-5 position under harsh reaction conditions.

Nucleophilic Substitution: If a leaving group were present on the pyridine ring (e.g., a halide), it could be displaced by nucleophiles.

Directed Ortho-Metalation/Lithiation: Directed metalation is a powerful tool for functionalizing pyridine rings. For example, lithiation of N-(pyridin-3-ylmethyl) derivatives using strong bases like t-butyllithium has been shown to occur regioselectively at the C-4 position of the pyridine ring, allowing for the introduction of various electrophiles at that site. researchgate.net This strategy could be adapted to introduce substituents at the C-4 position of the pyridine moiety in the target compound.

Ring Transformation: In more drastic approaches, the entire pyridine ring can be reconstructed. Such "scrap and build" strategies can involve ring-opening of a pyridinium salt followed by reaction with other components to form a new, highly functionalized ring system. nih.gov For instance, electron-deficient pyridones can undergo three-component ring transformations with a ketone and a nitrogen source to yield novel nitropyridines or nitroanilines. nih.gov

Regioselective Synthesis and Control of Isomeric Purity

The synthesis of this compound itself, with its specific 1,3,4-substitution pattern on the benzene ring and the 3-substitution on the pyridine ring, requires a high degree of regiocontrol. The most effective and widely used method for constructing such bi-aryl linkages is the Suzuki-Miyaura cross-coupling reaction. libretexts.org

This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate. libretexts.org To achieve the desired isomeric purity for this compound, the selection of starting materials is paramount. The synthesis would regioselectively couple a pyridine-3-yl precursor with a 3-methyl-4-halobenzoic acid precursor.

The two primary convergent synthetic routes are:

Route A: Reaction of Pyridine-3-boronic acid with a 4-halo-3-methylbenzoic acid derivative (e.g., methyl 4-bromo-3-methylbenzoate or methyl 4-iodo-3-methylbenzoate).

Route B: Reaction of a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) with (4-carboxy-2-methylphenyl)boronic acid or its ester.

Route A is often preferred due to the commercial availability and stability of pyridine-3-boronic acid. The reaction is catalyzed by a palladium complex, often featuring phosphine ligands like triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky phosphines, which can improve catalytic activity. libretexts.org A base, such as potassium carbonate, potassium phosphate, or sodium carbonate, is required for the catalytic cycle. libretexts.org The use of a specific set of reactants ensures that the C-C bond forms exclusively between C-4 of the benzoic acid ring and C-3 of the pyridine ring, thus guaranteeing high isomeric purity of the final product. The regiospecificity of Suzuki couplings is a well-established principle in organic synthesis. nih.gov

| Organoboron Reagent | Organohalide Reagent | Catalyst/Base System (Typical) | Product | Reference |

|---|---|---|---|---|

| Pyridine-3-boronic acid | Methyl 4-bromo-3-methylbenzoate | Pd(PPh₃)₄ / K₂CO₃ | Methyl 3-methyl-4-(pyridin-3-yl)benzoate | libretexts.orgnih.gov |

| (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid | 3-Bromopyridine | Pd(dppf)Cl₂ / K₃PO₄ | Methyl 3-methyl-4-(pyridin-3-yl)benzoate | nih.govlibretexts.org |

Following the coupling reaction, a simple hydrolysis of the ester group yields the final this compound. This strategic use of the Suzuki coupling reaction is fundamental to producing the correct isomer, avoiding the formation of other potential isomers such as 4-methyl-3-(pyridin-4-yl)benzoic acid or 2-methyl-4-(pyridin-3-yl)benzoic acid.

Chemical Reactivity and Mechanistic Studies of 3 Methyl 4 Pyridin 3 Yl Benzoic Acid

Reactivity Profile of the Carboxylic Acid Group in Solution and Solid State

The carboxylic acid group is a primary site of reactivity in 3-Methyl-4-(pyridin-3-yl)benzoic acid. Its behavior is well-characterized in both solution and solid phases.

In solution, carboxylic acids are known to donate hydrogen ions when a base is present to accept them. nih.gov This neutralization reaction with both organic and inorganic bases is typically exothermic. nih.gov The carboxylic acid group of this compound can undergo a variety of common transformations. For instance, it can react with alcohols in the presence of an acid catalyst to form esters, a process known as esterification. mdpi.com It can also be converted to more reactive acyl derivatives, such as acid chlorides, which serve as intermediates for the synthesis of amides and other esters. Strong reducing agents, like lithium aluminum hydride (LiAlH4), can reduce the carboxylic acid group to a primary alcohol. pressbooks.pub However, the presence of the basic pyridine (B92270) nitrogen within the same molecule can complicate acid-catalyzed reactions by reacting with the acid catalyst.

In the solid state or in molten form, carboxylic acids can react with active metals to produce hydrogen gas and a metal salt. nih.gov While this reaction is possible for solid acids, it tends to be slow if the acid remains dry. nih.gov A more significant aspect of its solid-state reactivity is its ability to form salts upon reaction with bases.

Electrophilic and Nucleophilic Reactivity of the Pyridine Nitrogen and Aromatic Ring System

The structure of this compound contains three key components that dictate its reactivity towards electrophiles and nucleophiles: the pyridine nitrogen, the substituted benzene (B151609) ring, and the pyridine ring itself.

The nitrogen atom in the pyridine ring is nucleophilic due to its lone pair of electrons. This makes it susceptible to reactions with electrophiles. It readily undergoes protonation in the presence of acids, and can also be alkylated to form quaternary pyridinium (B92312) salts or oxidized to form an N-oxide. The synthesis of zinc-based metal-organic frameworks (MOFs) can be challenging when ligands contain free pyridine functionalities because of the pyridine nitrogen's tendency to coordinate with the metal centers. nd.edu

The reactivity of the two aromatic rings towards electrophilic substitution is more complex. The benzene ring is substituted with a methyl group (an activating, ortho-, para-directing group) and a carboxylic acid group (a deactivating, meta-directing group). The pyridine ring, being an electron-deficient system, is generally less reactive towards electrophilic substitution than benzene. The large pyridyl substituent also exerts significant steric hindrance.

Conversely, the electron-deficient nature of the pyridine ring makes it a target for nucleophilic aromatic substitution, particularly if an activating group is present on the ring or if the nitrogen is quaternized.

Acid-Base Properties and Protonation Equilibria

This compound is an amphoteric molecule, possessing both an acidic carboxylic acid functional group and a basic pyridine nitrogen atom. This allows it to exist in different protonation states depending on the pH of the solution.

Carboxylic acids are known to dissociate in water to yield hydrogen ions, resulting in solutions with a pH below 7.0. nih.gov The carboxylic acid group (-COOH) will deprotonate to its conjugate base, the carboxylate (-COO⁻), in basic conditions. The pyridine nitrogen, conversely, will accept a proton to form a pyridinium cation in acidic conditions.

The protonation equilibria can be summarized in the following table:

| pH Range | Dominant Species | Structure |

| Strongly Acidic (pH < ~4) | Cationic Form | 3-Methyl-4-(pyridin-3-ium-1-yl)benzoic acid |

| Moderately Acidic to Neutral (pH ~4-5) | Zwitterionic/Neutral Form | 3-Methyl-4-(pyridin-3-yl)benzoate / this compound |

| Basic (pH > ~5) | Anionic Form | 3-Methyl-4-(pyridin-3-yl)benzoate |

Table 1: Predicted Protonation States of this compound at Different pH Values.

Oxidation and Reduction Pathways

The different functional groups within this compound allow for distinct oxidation and reduction reactions.

Oxidation:

The methyl group attached to the benzene ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl group into a carboxylic acid group.

The pyridine nitrogen can be oxidized to an N-oxide using reagents such as hydrogen peroxide or a peroxy acid.

The aromatic rings themselves are generally resistant to oxidation under typical conditions. Oxidative coupling reactions have been observed for anions of related methylpyridines when treated with reagents like dibenzoyl peroxide. cdnsciencepub.com

Reduction:

The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like LiAlH₄. pressbooks.pub

The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. This reaction often requires high pressure and temperature, and a suitable catalyst such as platinum, palladium, or rhodium.

Exploration of Intermolecular Interactions and Self-Assembly Propensities (e.g., Hydrogen Bonding)

The bifunctional nature of this compound makes it an excellent building block for creating larger, ordered supramolecular structures through self-assembly. researchgate.net These assemblies are governed by a combination of non-covalent intermolecular interactions. nih.gov

Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond. nih.gov A strong and highly directional O-H···N hydrogen bond can form between the carboxylic acid proton (donor) of one molecule and the lone pair on the pyridine nitrogen (acceptor) of an adjacent molecule. researchgate.netnih.gov This type of interaction is a robust and frequently utilized tool in crystal engineering for constructing specific architectures like infinite chains or dimers. researchgate.netresearchgate.net In the crystal structure of the related compound 3-(4-Pyridyl)benzoic acid, molecules are linked by such O-H···N hydrogen bonds to form infinite chains. researchgate.net It is highly probable that this compound would exhibit similar self-assembly behavior.

π-π Stacking: The electron-rich benzene ring and the electron-deficient pyridine ring can engage in π-π stacking interactions, which help to stabilize the three-dimensional structure. researchgate.net

C-H···O Interactions: Weaker C-H···O hydrogen bonds may also be present, where hydrogen atoms from the methyl group or the aromatic rings interact with the oxygen atoms of the carboxylic acid group.

The combination of these directional interactions allows for the rational design of complex structures, including metal-organic frameworks (MOFs), where this molecule can act as an organic linker coordinating to metal ions. nih.govumt.edu.myresearchgate.net

| Interaction Type | Description | Typical Energy (kJ/mol) |

| O-H···N Hydrogen Bond | Between the carboxylic acid -OH and the pyridine N | 4 - 30 nih.gov |

| π-π Stacking | Interaction between the aromatic rings | <1 - 4 nih.gov |

| C-H···O Hydrogen Bond | Between C-H donors and the carboxyl oxygen acceptors | Variable, generally weak |

| Van der Waals Forces | General attractive/repulsive forces | <1 - 4 nih.gov |

Table 2: Key Intermolecular Interactions in the Self-Assembly of this compound.

Advanced Spectroscopic and Crystallographic Characterization of 3 Methyl 4 Pyridin 3 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 3-Methyl-4-(pyridin-3-yl)benzoic acid, one would expect to observe distinct signals for the aromatic protons on both the benzoic acid and pyridine (B92270) rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The coupling patterns and chemical shifts of the aromatic protons would be crucial for confirming the substitution pattern.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different types of carbon atoms in a molecule. For this compound, distinct signals would be expected for the carboxylic acid carbon, the aromatic carbons of both rings, and the methyl carbon. The chemical shifts would indicate the electronic environment of each carbon atom.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Advanced 2D NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. COSY spectra would reveal proton-proton coupling networks, while HSQC spectra would correlate directly bonded proton and carbon atoms, providing unambiguous structural confirmation.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule and can offer insights into molecular structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-H stretches of the aromatic and methyl groups, and C=C and C=N stretches of the aromatic rings.

Table 3: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser. While C=O stretching vibrations are typically strong in IR spectra, aromatic ring stretching vibrations often give rise to strong signals in Raman spectra. This technique would be valuable for confirming the presence and substitution pattern of the aromatic rings in this compound.

Table 4: Hypothetical FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

Based on a comprehensive search of available scientific literature, detailed experimental data for the advanced spectroscopic and crystallographic characterization of the specific compound, this compound, is not available.

While the existence of this compound is noted in chemical databases, dedicated research articles detailing its UV-Vis, fluorescence, mass spectrometry, single-crystal X-ray diffraction, or powder X-ray diffraction properties could not be located. The search results yielded information on related isomers and derivatives, but no specific data for this compound itself.

Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections (4.3 through 4.6) as per the strict instructions of the prompt.

Computational Chemistry and Theoretical Investigations of 3 Methyl 4 Pyridin 3 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure, reactivity, and properties that can be difficult or impossible to obtain through experimental means alone. These methods are broadly categorized into ab initio and semi-empirical methods, with Density Functional Theory (DFT) and Hartree-Fock (HF) being two of the most prominent ab initio approaches used to study molecules like 3-Methyl-4-(pyridin-3-yl)benzoic acid.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to determine the energy and other properties of a system. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems.

In the context of substituted benzoic acids and related heterocyclic compounds, DFT methods, often using functionals like B3LYP, are employed to optimize molecular geometries, calculate vibrational frequencies, and investigate electronic properties. For instance, studies on similar molecules have utilized DFT to determine structural characteristics, chemical reactivity, and analyze intermolecular interactions. The choice of basis set, such as 6-31G** or 6-311++G(d,p), is crucial as it defines the set of functions used to build the molecular orbitals and impacts the accuracy of the calculated properties.

The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. It solves the electronic Schrödinger equation by assuming that each electron moves in the average field created by all other electrons, thus neglecting electron correlation. While this simplification makes HF computationally less expensive than more advanced methods, the lack of electron correlation can limit its accuracy for certain properties.

HF is often used as a starting point for more sophisticated calculations and can provide valuable qualitative insights. In studies of benzoic acid derivatives and other organic molecules, HF calculations have been used alongside DFT to optimize crystal structures and analyze molecular properties. Comparing results from both HF and DFT can help researchers assess the importance of electron correlation for the specific properties being investigated.

Molecular Geometry Optimization and Conformational Landscape Analysis

Before electronic properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in a molecule must be determined. This process is known as geometry optimization. Computational methods systematically adjust the bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and chemically reactive. Computational studies on various organic molecules, including benzoic acid derivatives, routinely calculate the energies of the HOMO, LUMO, and the corresponding energy gap to predict their electronic behavior.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Benzoic Acid Derivative (Note: This data is for a different, but structurally related, molecule and serves only to illustrate the type of information generated in such an analysis.)

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Data derived from a study on a different heterocyclic compound to illustrate typical computational outputs. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps predict sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. These often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, an MEP map would be expected to show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylic acid group, while positive potential would likely be located around the acidic hydrogen of the carboxyl group. Such maps provide crucial insights into hydrogen bonding capabilities and other non-covalent interactions.

Prediction and Correlation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions are crucial for interpreting experimental data and confirming molecular structures. Methodologies like the Gauge-Including Atomic Orbital (GIAO) are frequently employed for calculating NMR chemical shifts, while time-dependent DFT (TD-DFT) is used for electronic transitions (UV-Vis spectra). nih.govnih.gov

Theoretical calculations begin with the optimization of the molecule's geometry to find its most stable conformation. Following this, spectroscopic parameters are computed. For instance, ¹H and ¹³C NMR chemical shifts can be predicted and then correlated with experimental values, often showing a high degree of agreement after applying a scaling factor or using a reference compound. nih.gov Similarly, vibrational frequencies from theoretical calculations can be compared with experimental FT-IR and Raman spectra, aiding in the assignment of specific vibrational modes to functional groups within the molecule. mdpi.com

Table 1: Illustrative Correlation of Predicted vs. Experimental Spectroscopic Data for a Pyridine-Benzoic Acid Analogue This table is a representative example based on methodologies reported for similar compounds and does not represent actual data for this compound.

| Parameter | Spectroscopic Technique | Predicted Value (Illustrative) | Experimental Value (Illustrative) | Reference Methodology |

|---|---|---|---|---|

| ¹H Chemical Shift (Carboxyl H) | NMR Spectroscopy | ~13.0 ppm | ~12.9 ppm | nih.gov |

| ¹³C Chemical Shift (Carboxyl C) | NMR Spectroscopy | ~168 ppm | ~167 ppm | nih.gov |

| C=O Stretch | FT-IR Spectroscopy | ~1710 cm⁻¹ | ~1705 cm⁻¹ | mdpi.com |

| O-H Stretch | FT-IR Spectroscopy | ~3000 cm⁻¹ (broad) | ~2990 cm⁻¹ (broad) | mdpi.com |

| Electronic Transition (π→π*) | UV-Vis Spectroscopy | ~265 nm | ~260 nm | nasc.ac.in |

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Molecules possessing both electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. In this compound, the pyridine ring can act as an electron-accepting moiety, while the methyl-substituted benzene (B151609) ring with its carboxylic acid group can function as part of the π-conjugated bridge and donor/acceptor system. This intramolecular charge transfer (ICT) is a key factor for high NLO response.

Theoretical evaluations of NLO properties are typically performed using DFT calculations to determine the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nasc.ac.in These parameters quantify the molecule's response to an applied electric field. A large hyperpolarizability value suggests a strong NLO response, making the material a candidate for applications in optoelectronics and photonics. researchgate.net Studies on similar organic molecules containing pyridine and benzoic acid derivatives have demonstrated their potential as NLO materials, primarily due to efficient charge transfer from the benzoic acid moiety to the pyridine ring. nasc.ac.in

Table 2: Theoretical Non-Linear Optical (NLO) Parameters This table presents typical parameters calculated for organic molecules with potential NLO properties and is for illustrative purposes.

| Parameter | Symbol | Description | Reference Methodology |

|---|---|---|---|

| Dipole Moment | μ | Measures the overall polarity of the molecule. | nasc.ac.in |

| Polarizability | α | The ability of the electron cloud to be distorted by an electric field. | nasc.ac.in |

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response. | nasc.ac.in |

| HOMO-LUMO Energy Gap | ΔE | A smaller energy gap often correlates with higher polarizability and NLO activity. | nasc.ac.in |

Analysis of Intermolecular Interactions

The way molecules of this compound interact with each other in the solid state dictates its crystal packing, polymorphism, and ultimately its macroscopic properties. Computational analysis is key to understanding these subtle but powerful forces.

The most significant intermolecular interaction expected for this compound is the hydrogen bond between the carboxylic acid group and the nitrogen atom of the pyridine ring. Crystal structure analyses of closely related compounds, such as 3-(4-Pyridyl)benzoic acid, confirm the formation of strong O—H⋯N hydrogen bonds. nih.govresearchgate.net These interactions typically link molecules into infinite chains or form dimeric structures. nih.govnih.gov The presence of both a strong hydrogen bond donor (-COOH) and an accessible acceptor (pyridine N) makes this a highly favored and structurally defining interaction. mdpi.com

Table 3: Typical Hydrogen Bond Geometries in Pyridine-Benzoic Acid Systems Data derived from crystallographic studies of analogous compounds.

| Interaction | D-H···A | D···A Distance (Å) | D-H···A Angle (°) | Reference Compound |

|---|---|---|---|---|

| Carboxylic Acid - Pyridine | O-H···N | ~2.65 | ~178 | nih.gov |

To gain a more profound and quantitative understanding of intermolecular forces, advanced computational techniques like Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (AIM) are employed.

Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which aligns with classical Lewis structures. wisc.edu For intermolecular interactions, NBO analysis is particularly useful for quantifying the stabilization energy associated with donor-acceptor interactions. uni-muenchen.dewisc.edu For example, the interaction between a filled lone pair orbital on the pyridine nitrogen (the donor) and the empty antibonding orbital of the carboxylic O-H bond (the acceptor) can be analyzed. The second-order perturbation theory energy (E(2)) value calculated in NBO analysis provides a quantitative measure of the strength of this hydrogen bond interaction. wisc.edu

Atoms in Molecules (AIM) Theory: The AIM theory, developed by Richard Bader, analyzes the topology of the electron density (ρ) to characterize chemical bonding. Within this framework, a line of maximum electron density linking two interacting atoms is known as a bond path. The point on this path where the electron density is at a minimum is called a bond critical point (BCP). The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide definitive criteria for the nature of the interaction. For hydrogen bonds and other closed-shell interactions like π-stacking, the presence of a BCP with low ρ(r) and a positive Laplacian value is a clear indicator of the interaction's existence and provides insight into its strength and nature. mdpi.com

Applications in Materials Science and Functional Materials Design

Design and Synthesis of Supramolecular Assemblies Utilizing Directed Hydrogen Bonding

The formation of supramolecular assemblies is driven by non-covalent interactions, with hydrogen bonding being a primary directional force. The structure of 3-Methyl-4-(pyridin-3-yl)benzoic acid contains both a strong hydrogen bond donor (the carboxylic acid's hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom of the pyridine (B92270) ring). This dual functionality allows for the creation of predictable and stable, extended structures.

The molecule of a similar compound, 3-(4-Pyridyl)benzoic acid, is not planar; its phenyl and pyridine rings have a significant dihedral angle. nih.govresearchgate.net The carboxylic group is also slightly twisted relative to the benzene (B151609) ring. nih.govresearchgate.net This inherent non-planarity, also expected in this compound, adds a three-dimensional aspect to the supramolecular structures it can form.

| Interaction Type | Donor/Acceptor Groups | Resulting Structure |

| O-H···N | Carboxylic Acid (Donor) / Pyridine Nitrogen (Acceptor) | Infinite chains nih.govresearchgate.net |

| O-H···O | Carboxylic Acid (Donor) / Carboxylic Acid (Acceptor) | Dimeric pairs |

Coordination Polymers and Metal-Organic Frameworks (MOFs) as Ligands in Material Design

This compound is an excellent candidate for use as an organic linker in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). Its bifunctional nature, with a nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate group, allows it to bind to metal centers in various ways, acting as a bridge to build extended one-, two-, or three-dimensional networks. rsc.orgrsc.org

The reaction of similar pyridyl benzoic acid ligands with different metal salts under hydrothermal or solvothermal conditions has yielded a wide array of coordination polymers with diverse topologies. rsc.orgrsc.org For example, 3-pyridin-3-yl-benzoic acid has been used to create one-dimensional double-chain arrays and even a three-dimensional MOF with a unique 6-connected topology when reacted with various metal nitrates (Ni, Co, Zn, Cu, Cd, Gd). rsc.org The specific structure obtained is influenced by the coordination geometry of the metal ion, the reaction conditions, and the conformation of the ligand itself. rsc.org

The versatility of pyridyl carboxylate linkers allows for the construction of frameworks with interesting properties, such as fluorescence and magnetism. rsc.org Furthermore, MOFs constructed from these types of ligands can be used as precursors to create porous carbon materials for applications like electrocatalysis. rsc.org The introduction of different secondary ligands can also systematically alter the final structure, leading to frameworks with regular porous channels. rsc.org

| Metal Ion | Ligand | Resulting Structure Type | Reference |

| Zn(II), Co(II), Ni(II) | 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | 2D interpenetrating layers nih.gov | nih.gov |

| Ni(II), Co(II), Zn(II), Cu(II), Gd(III) | 3-pyridin-3-yl-benzoic acid | 1D double-chains, 2D layers rsc.org | rsc.org |

| Cd(II) | 3-pyridin-3-yl-benzoic acid | 3D Metal-Organic Framework rsc.org | rsc.org |

| Mn(II), Zn(II), Cd(II), Pb(II) | 3-pyridin-4-yl-benzoic acid | 3D Metal-Organic Frameworks osti.gov | osti.gov |

Integration into Organic Electronic and Photonic Materials

The rigid aromatic core of this compound makes it a suitable building block for organic materials with electronic and photonic functions.

Thermotropic liquid crystals are materials that exhibit a phase of matter between conventional solid and liquid states. tcichemicals.com Molecules that form these phases, known as mesogens, are typically composed of rigid, rod-like (calamitic) or disk-like (discotic) structures. tcichemicals.comrsc.org The structure of this compound provides a rigid core that is a prerequisite for liquid crystalline behavior.

By modifying the carboxylic acid group through esterification with long alkyl chain alcohols, it is possible to synthesize calamitic mesogens. The molecular design often involves linking a rigid core, like the pyridyl-benzoic acid unit, to flexible terminal chains. mdpi.com The pyridine ring is a common component in thermotropic mesogens. rsc.org The formation of hydrogen-bonded complexes between pyridine-containing molecules and carboxylic acids has also been shown to induce liquid crystalline phases. rsc.org The combination of a rigid core for orientational order and flexible tails to ensure fluidity at specific temperatures is key to designing these materials. nih.gov Such materials are essential for applications like displays and optical switches. tcichemicals.comnih.gov

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property makes molecules containing a pyridine ring potential electron-acceptors. In materials science, electron-acceptor molecules are crucial for creating charge-transfer complexes and for applications in organic electronics, such as organic photovoltaics and field-effect transistors.

The electrophilic nature of related compounds has been noted in studies of their chemical reactivity. mdpi.com The combination of the electron-accepting pyridine moiety with the electron-donating methyl-substituted benzene ring in this compound creates an intramolecular charge-transfer character, a feature often sought in materials for nonlinear optics and other photonic applications.

Development of Polymeric Materials Incorporating Pyridyl Benzoic Acid Moieties

The functional groups of this compound allow for its incorporation into polymeric structures. The carboxylic acid group can be readily converted into esters or amides, enabling it to be used as a monomer in condensation polymerization reactions to form polyesters or polyamides.

Incorporating such rigid, aromatic moieties into a polymer backbone can significantly enhance its thermal stability and mechanical properties. Furthermore, the presence of the pyridine unit within the polymer chain can impart specific functionalities, such as the ability to coordinate with metal ions or act as a basic site for catalytic purposes. Research on similar systems has shown that forming salts between amine-containing polymers and benzoic acids can create stable, mixed systems that exhibit mesophase (liquid crystal) behavior. scielo.org.mx This approach of using non-covalent interactions to develop functional polymeric materials is a growing area of interest. scielo.org.mx

Role as Versatile Building Blocks in Chemical Synthesis

Beyond its direct use in materials, this compound serves as a versatile building block for the synthesis of more complex molecules. Its distinct functional sites—the carboxylic acid, the pyridine ring, and the methyl-substituted benzene ring—can be selectively modified.

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. This allows for its linkage to a wide variety of other molecular fragments. For example, it can be used as a reagent in the synthesis of histone deacetylase (HDAC) inhibitors. cymitquimica.com

Pyridine Ring: The pyridine ring can participate in N-alkylation to form pyridinium (B92312) salts, which are useful in creating ionic liquids or modifying electronic properties. nih.gov It can also undergo cross-coupling reactions if further functionalized with a halide.

Benzene Ring: The aromatic C-H bonds on the benzene ring can be targets for directed metallation and subsequent functionalization, allowing for the introduction of additional substituents to fine-tune the molecule's properties.

This synthetic versatility makes it a valuable starting material for creating pharmaceuticals, agrochemicals, and specialized functional dyes. For instance, the core structure is related to that found in complex molecules like Imatinib, a tyrosine kinase inhibitor. mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are central to the separation and analysis of "3-Methyl-4-(pyridin-3-yl)benzoic acid" from its isomers, precursors, and other related substances.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis of non-volatile and thermally labile compounds like "this compound". These methods offer high resolution, sensitivity, and reproducibility.

For the analysis of related pyridine-containing benzoic acid derivatives, reversed-phase HPLC is a common approach. sielc.comhelixchrom.com A C18 column is frequently employed as the stationary phase due to its ability to separate compounds based on their hydrophobicity. ust.edu The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). sielc.comust.edu The pH of the aqueous phase is a critical parameter, and for acidic compounds like benzoic acid derivatives, it is often adjusted to be acidic to ensure the analyte is in its neutral form, which enhances retention on a C18 column. ust.edu For instance, a mobile phase containing acetonitrile, water, and an acid like phosphoric acid or formic acid is often effective. sielc.com For MS compatibility, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com

UHPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times and improved resolution. nih.govacs.org A typical UHPLC setup for a related compound might involve a C18 column (e.g., 1.7 µm particle size) with a gradient elution program. nih.govacs.org

A potential HPLC/UHPLC method for "this compound" could be based on the following parameters, extrapolated from methods for similar compounds:

| Parameter | HPLC Condition | UHPLC Condition |

| Column | C18, 5 µm, 4.6 x 150 mm | C18, <2 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Gradient | Isocratic or Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 0.3-0.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 230-280 nm) | UV or Mass Spectrometry |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Controlled (e.g., 40-55 °C) nih.govacs.org |

This table presents hypothetical conditions based on methods for structurally related compounds.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of carboxylic acids like "this compound", direct analysis by GC is challenging. researchgate.net These compounds tend to exhibit poor peak shape and may not elute from the GC column under typical conditions. researchgate.net Therefore, a derivatization step is generally required to convert the carboxylic acid into a more volatile and less polar derivative. researchgate.netnih.govresearchgate.net

Common derivatization reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane (B1218177) to form methyl esters. nih.govresearchgate.netchromforum.org The use of pyridine (B92270) as a catalyst in silylation reactions is common, though it can sometimes introduce nitrogen-containing artifacts into the analysis. researchgate.netnih.govnih.gov

Once derivatized, the compound can be analyzed by GC-MS, which couples the separation power of GC with the identification capabilities of mass spectrometry. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the derivatized analyte, allowing for its unambiguous identification.

A general procedure for GC-MS analysis would involve:

Derivatization: Reaction of the sample containing "this compound" with a suitable derivatizing agent.

Injection: Introduction of the derivatized sample into the GC.

Separation: Separation of the derivatized analyte from other components on a capillary column (e.g., a non-polar DB-5 or similar). researchgate.net

Detection: Detection and identification by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is highly suitable for the analysis of "this compound" as it does not require the analyte to be volatile and can provide both quantitative and structural information. rsc.orgnih.gov

In LC-MS analysis, the compound is first separated by HPLC, typically using a reversed-phase column as described in the HPLC section. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a common ionization technique for this type of compound, often operated in positive or negative ion mode depending on the analyte's structure and the mobile phase composition. rsc.org For a carboxylic acid, negative ion mode [M-H]⁻ may be effective, while the pyridine nitrogen could favor positive ion mode [M+H]⁺.

Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity. nih.gov This involves selecting the parent ion of the analyte, fragmenting it, and then detecting a specific fragment ion. This technique is particularly useful for quantifying the analyte in complex matrices.

| Parameter | Typical LC-MS Condition |

| LC Column | C18, sub-2 µm to 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate rsc.org |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 10 mM Ammonium Acetate rsc.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole (for MS/MS) |

This table presents hypothetical conditions based on methods for structurally related compounds.

Separation and Preconcentration Techniques

Solid Phase Extraction (SPE) is a sample preparation technique used to isolate and preconcentrate analytes from a complex matrix before analysis by techniques like HPLC or GC. nih.govyoutube.comyoutube.com This is particularly useful when the analyte is present at low concentrations or in a matrix that can interfere with the analysis.

For a compound like "this compound", which has both acidic (carboxylic acid) and basic (pyridine) functionalities, several SPE mechanisms can be employed:

Reversed-Phase SPE: Using a non-polar sorbent like C18, the compound can be retained from an aqueous sample under acidic conditions where it is less polar. It can then be eluted with an organic solvent. nih.gov

Ion-Exchange SPE: A cation-exchange sorbent could be used to retain the protonated pyridine ring, or an anion-exchange sorbent could retain the deprotonated carboxylic acid group. Elution is then achieved by changing the pH or ionic strength of the eluting solvent.

Mixed-Mode SPE: Sorbents with both reversed-phase and ion-exchange properties can offer enhanced selectivity for zwitterionic compounds.

The general steps for SPE include:

Conditioning: The sorbent is prepared with a solvent to activate it. youtube.comyoutube.com

Loading: The sample is passed through the sorbent, and the analyte is retained. youtube.comyoutube.com

Washing: Interferences are removed by washing the sorbent with a solvent that does not elute the analyte. youtube.comyoutube.com

Elution: The analyte of interest is recovered from the sorbent using a strong solvent. youtube.comyoutube.com

The choice of sorbent and solvents is critical and would need to be optimized for the specific properties of "this compound" and the sample matrix.

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free, efficient, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. rsc.org It is particularly useful for extracting organic analytes from a variety of matrices, including gas, solid, and liquid samples. youtube.com The process involves exposing a fused-silica fiber coated with a stationary phase to a sample or its headspace. youtube.com Analytes partition from the sample matrix into the stationary phase until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for desorption and analysis. youtube.com

For a semi-volatile and polar compound like "this compound," the choice of fiber coating is critical. A fiber with a polar or mixed-polarity coating would be most appropriate. For instance, a polyacrylate (PA) or a carboxen/polydimethylsiloxane (CAR/PDMS) fiber could be effective. The PA fiber is suitable for polar analytes, while the CAR/PDMS fiber is effective for a broad range of compounds, including those with some volatility. nih.gov

A hypothetical SPME method could involve direct immersion of the fiber into an aqueous sample, with pH adjustment to suppress the ionization of the carboxylic acid group, thereby increasing its partitioning into the fiber coating. Alternatively, headspace SPME could be employed, particularly at elevated temperatures, to extract any volatile components or degradation products.

Table 1: Hypothetical SPME Parameters for this compound Analysis

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| SPME Fiber | Polyacrylate (PA) or Carboxen/PDMS | Suitable for polar and semi-volatile analytes. nih.gov |

| Extraction Mode | Direct Immersion or Headspace | Direct immersion for aqueous samples; headspace for volatile analysis. youtube.com |

| Sample pH | Acidified (e.g., pH 2-3) | Suppresses ionization of the carboxylic acid, enhancing extraction efficiency. |

| Extraction Temp. | 25-60 °C | To balance analyte volatility and partitioning kinetics. |

| Extraction Time | 20-40 min | To allow for equilibrium to be reached between the sample and fiber. nih.gov |

| Desorption Temp. | 250-280 °C | To ensure complete transfer of the analyte to the GC inlet. nih.gov |

| Desorption Time | 3-5 min | To ensure complete transfer of the analyte to the GC inlet. nih.gov |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that has properties more suitable for a given analytical technique, most notably GC-MS. gcms.cz For compounds like "this compound," which possess a polar carboxylic acid group, derivatization is often essential to increase volatility and thermal stability, and to improve chromatographic peak shape and detection sensitivity. colostate.eduresearchgate.net

The most common derivatization approaches for carboxylic acids are esterification and silylation. colostate.edu

Esterification: This process converts the carboxylic acid group into an ester. Methylation is a widely used form of esterification. youtube.com Reagents such as diazomethane, or a combination of an alcohol (e.g., methanol or butanol) with an acid catalyst like BF3 or HCl, can be used. gcms.cz For instance, reacting the compound with BF3-methanol would produce the methyl ester, "Methyl 3-methyl-4-(pyridin-3-yl)benzoate," which is significantly more volatile and less polar. gcms.cz

Silylation: This involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. phenomenex.com Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. sigmaaldrich.com The resulting TMS-ester is thermally stable and exhibits excellent chromatographic behavior. phenomenex.comsigmaaldrich.com The reaction is typically straightforward and can often be performed at room temperature or with gentle heating. sigmaaldrich.com

For LC-MS analysis, derivatization can also be employed to enhance ionization efficiency. Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly improve detection limits in electrospray ionization (ESI) mass spectrometry. nih.gov For example, derivatizing the carboxylic acid with a reagent containing a pyridinium (B92312) group can lead to a derivative that is highly sensitive in positive-ion ESI-MS. nih.gov

Table 2: Potential Derivatization Strategies for this compound

| Strategy | Reagent | Derivative Formed | Analytical Advantage |

|---|---|---|---|

| Esterification | BF3-Methanol | Methyl ester | Increased volatility for GC-MS. gcms.cz |

| Silylation | BSTFA + 1% TMCS | Trimethylsilyl (TMS) ester | Increased volatility and thermal stability for GC-MS. sigmaaldrich.com |

| LC-MS Enhancement | Pyridinium-based reagent | Positively charged ester | Enhanced ionization efficiency for LC-ESI-MS. nih.gov |

Molecularly Imprinted Polymers (MIPs) for Selective Recognition and Quantification

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and functional group orientation to a specific target molecule (the template). nih.gov This "molecular memory" makes MIPs highly selective sorbents, often compared to natural antibodies, and they are increasingly used for sample clean-up, solid-phase extraction, and in chemical sensors. nih.govpolito.it

The synthesis of a MIP for "this compound" would involve the following general steps:

Pre-polymerization: The template molecule, "this compound," is mixed with a functional monomer in a porogenic solvent. The functional monomer is chosen to have specific interactions (e.g., hydrogen bonding, ionic interactions) with the template. Given the structure of the target compound, a basic functional monomer like 4-vinylpyridine (B31050) (4-VP) could interact with the acidic carboxylic group, while an acidic monomer such as methacrylic acid (MAA) could interact with the basic nitrogen of the pyridine ring. mdpi.com

Polymerization: A high concentration of a cross-linking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or trimethylolpropane (B17298) trimethacrylate (TRIM), is added along with a radical initiator. nih.gov The mixture is then polymerized, forming a rigid, macroporous polymer network that entraps the template-monomer complexes. nih.gov

Template Removal: The template molecule is then extracted from the polymer matrix, leaving behind specific recognition cavities that are complementary to the target analyte. nih.gov

These tailored MIPs can be used as a solid-phase extraction (SPE) sorbent to selectively isolate "this compound" from complex samples, such as biological fluids or environmental matrices, with high efficiency and minimal co-extraction of interfering substances. nih.gov

Table 3: Proposed Components for MIP Synthesis for this compound

| Component | Example | Rationale |

|---|---|---|

| Template | This compound | The target analyte for which the recognition sites are created. |

| Functional Monomer | Methacrylic acid (MAA) or 4-Vinylpyridine (4-VP) | MAA can form hydrogen bonds with the pyridine nitrogen; 4-VP can interact with the carboxylic acid group. mdpi.com |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Provides mechanical stability to the polymer and preserves the recognition sites. nih.gov |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the free-radical polymerization process. |

| Porogen | Toluene (B28343) or Chloroform | A solvent that helps in the formation of a porous polymer structure. mdpi.com |

Future Research Perspectives and Emerging Trends

Development of Novel and Sustainable Synthetic Pathways

The synthesis of biaryl compounds, such as 3-Methyl-4-(pyridin-3-yl)benzoic acid, is a cornerstone of modern organic chemistry. A primary and highly probable route for its synthesis would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. libretexts.org This reaction would likely involve the coupling of 3-pyridinylboronic acid with a suitable 4-halo-3-methylbenzoic acid derivative (e.g., 4-bromo-3-methylbenzoic acid).

Future research in this area would likely focus on developing more sustainable and efficient synthetic methods. This could include:

Catalyst Development: Investigating the use of more earth-abundant and less toxic metal catalysts (e.g., iron, copper, or nickel) to replace palladium.

Green Solvents: Exploring the use of environmentally benign solvents, such as water, ethanol (B145695), or supercritical CO2, to reduce the environmental impact of the synthesis.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis, which can offer improved reaction control, higher yields, and easier scalability compared to traditional batch processes. google.com

A hypothetical, yet plausible, sustainable synthetic approach is outlined in the table below.

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Potential Advantage |

| 1 | 4-Bromo-3-methylbenzoic acid | 3-Pyridinylboronic acid | Palladium catalyst with a phosphine (B1218219) ligand, Base (e.g., K2CO3) | Aqueous Ethanol | Reduced use of volatile organic compounds. |

| 2 | 4-Chloro-3-methylbenzoic acid | 3-Pyridinylboronic acid | Advanced Palladium Catalyst System (e.g., with a highly active ligand) | Green Solvent (e.g., a deep eutectic solvent) | Utilization of a more abundant and less expensive starting material (chloro-derivative). |

Advanced Functionalization for Tailored Material Properties

The functional groups of this compound—the carboxylic acid and the pyridine (B92270) ring—offer multiple sites for advanced functionalization. This allows for the tuning of its electronic, optical, and physical properties for specific applications.

Carboxylic Acid Group: The -COOH group can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides. This would enable its incorporation into polymers, metal-organic frameworks (MOFs), or as a component in pharmacologically active molecules. For instance, esterification could be used to modify its solubility and thermal properties.

Pyridine Ring: The nitrogen atom in the pyridine ring can be quaternized or coordinated to metal centers. This is a common strategy in the design of new materials, such as ionic liquids, catalysts, and luminescent materials.

Aromatic Rings: The benzene (B151609) and pyridine rings themselves can undergo further substitution reactions, allowing for the introduction of additional functional groups that can further tailor the molecule's properties.

Integration of Computational and Experimental Approaches for Rational Material Design

The synergy between computational modeling and experimental synthesis is a powerful tool for the rational design of new materials. mdpi.com In the context of this compound, this integrated approach could be employed to:

Predict Material Properties: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, optical properties (e.g., absorption and emission spectra), and molecular geometry of the compound and its derivatives. chemrevlett.com This can help in identifying promising candidates for specific applications before their synthesis.

Understand Structure-Property Relationships: By systematically modifying the structure of the molecule in silico and calculating the resulting property changes, a deeper understanding of the relationship between molecular structure and material performance can be gained.

Guide Synthetic Efforts: Computational results can guide experimental chemists in prioritizing the synthesis of molecules with the most promising predicted properties, thereby saving time and resources.

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | Electronic band gap, HOMO/LUMO levels | Organic electronics (e.g., organic light-emitting diodes, organic photovoltaics) |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Luminescent materials, sensors |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Crystal engineering, drug design |

Scalable Production and Potential Industrial Applications Research

While currently a research chemical, any future industrial application of this compound would necessitate the development of a scalable and cost-effective production process. Research in this area would focus on optimizing the synthetic route for large-scale manufacturing, including minimizing the number of synthetic steps, using inexpensive and readily available starting materials, and developing efficient purification methods.

Based on the structural motifs present in this compound, potential, though currently speculative, industrial applications could include:

Pharmaceuticals: The pyridine and benzoic acid moieties are common in many biologically active compounds. For example, a structurally related compound, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, is an intermediate in the synthesis of the anti-cancer drug Nilotinib. chemicalbook.comnih.gov

Metal-Organic Frameworks (MOFs): The carboxylic acid and pyridine groups make it a suitable candidate as a linker for the synthesis of MOFs. nih.gov These materials have potential applications in gas storage, separation, and catalysis.

Organic Electronics: The conjugated biaryl system could be a building block for organic semiconductors, which are used in the fabrication of flexible displays, lighting, and solar cells.

Q & A

Q. What are the optimized synthetic routes for 3-methyl-4-(pyridin-3-yl)benzoic acid, and how can reaction conditions influence isomer formation?

- Methodological Answer : The synthesis of pyridinyl-substituted benzoic acids often involves multi-step acylation and condensation reactions. For example, acylation of activated pyridinylacrylic acid derivatives (e.g., using CDI or DCC/HOBt) with aminomethylbenzoic acid intermediates is critical. Key variables include:

- Activation reagents : CDI vs. DCC/HOBt, which affect intermediate stability and reaction efficiency .

- Acid catalysis : Trifluoroacetic acid (TFA) enhances regioselectivity by protonating competing nucleophilic sites on the diamine substrate, reducing isomer formation .

- Temperature control : Reactions at 0–5°C minimize side reactions during acylation steps .

Yield optimization (up to 68%) has been achieved via thermal filtration and acetone trituration to isolate the desired isomer .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SC-XRD is essential for unambiguous structural confirmation. Key steps include:

- Crystal growth : Slow evaporation of methanol/ethanol solutions under controlled humidity to obtain diffraction-quality crystals .

- Data collection : Use of synchrotron radiation or high-resolution lab sources (e.g., Mo-Kα) to enhance data accuracy.

- Refinement : SHELXL software for structure solution, incorporating hydrogen-bonding networks and thermal displacement parameters. For example, hydrogen-bonded 2D networks (e.g., O–H···N and N–H···O interactions) are critical for stabilizing crystal packing .

SHELX programs are preferred for small-molecule refinement due to their robustness in handling high-resolution data .

Advanced Research Questions

Q. How do structural variations (e.g., pyridine ring position) influence the biological activity of this compound?

- Methodological Answer : Comparative studies using analogues (e.g., pyridin-2-yl vs. pyridin-4-yl substituents) reveal:

- Enzyme binding : 3-pyridinyl derivatives exhibit stronger binding to cytochrome P450 enzymes (e.g., CYP199A4) due to optimal π-π stacking and hydrogen-bonding interactions. Competitive displacement assays with 4-methoxybenzoic acid confirm binding affinity differences .

- Metabolic stability : Pyridin-3-yl substitution reduces oxidative metabolism compared to pyridin-4-yl, as shown in microsomal stability assays .

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER) can predict binding modes and guide structural modifications .

Q. What strategies address data contradictions in crystallographic studies of hydrogen-bonded networks in pyridinyl benzoic acid complexes?

- Methodological Answer : Contradictions often arise from solvent inclusion or polymorphism. Mitigation strategies include:

- Polymorph screening : Use of diverse solvents (e.g., DMF, THF) and cooling/heating cycles to isolate stable forms .

- Twinned data refinement : SHELXL’s TWIN/BASF commands to model twin domains in cases of pseudo-merohedral twinning .

- Validation tools : ROG/PLATON checks for missed symmetry or disordered solvent molecules .

For example, adipic acid co-crystals of pyridinyl benzoic acid derivatives exhibit non-coplanar hydrogen-bonded layers, resolved via anisotropic displacement parameter analysis .

Q. How can green chemistry principles be applied to the synthesis of this compound derivatives?

- Methodological Answer :

- Oxidant selection : Replace toxic Cr(VI) salts with NaOCl or O2 in ethanol/water mixtures, achieving >70% yield in oxidative cyclization steps .

- Solvent reduction : Continuous flow reactors minimize solvent use (e.g., DMF by 50%) while maintaining reaction efficiency .

- Catalyst recycling : Immobilized lipases or metal-organic frameworks (MOFs) for ester hydrolysis, reducing waste generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products